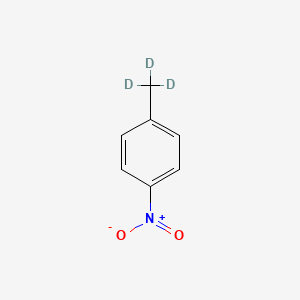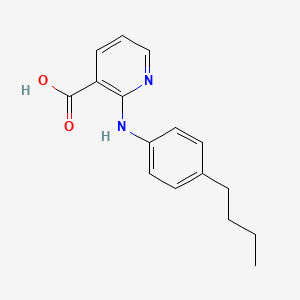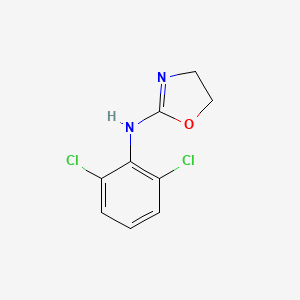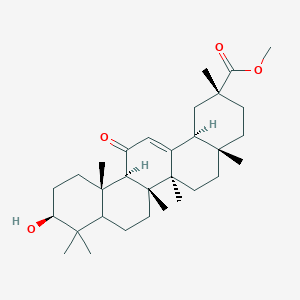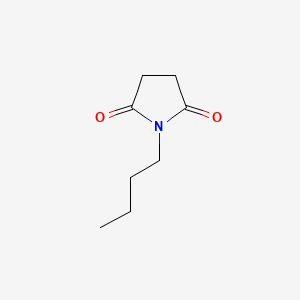
2,5-Pyrrolidinedione, 1-butyl-
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-butyl- , also known as N-butylsuccinimide , is a chemical compound with the molecular formula C₈H₁₃NO₂ . It falls within the class of succinimides and is characterized by a cyclic structure containing a pyrrolidine ring. The compound’s systematic IUPAC name is 1-butylpyrrolidine-2,5-dione .
Aplicaciones Científicas De Investigación
Covalent Modification and Microtubule Assembly
2,5-Hexanedione, a metabolite related to 2,5-Pyrrolidinedione, 1-butyl-, has been studied for its impact on microtubule assembly through covalent modification. This modification involves reacting with protein lysyl e-amines to form pyrroles, leading to crosslinking reactions. These processes are key in understanding the development of testicular and nervous system toxicity (Boekelheide, Eveleth, Neely, & Sioussat, 1991).
Synthesis and Spectral Analysis
The synthesis of 1-aryl-2,5 pyrrolidinediones and their spectral analysis, particularly the 1H NMR spectra, has been an area of focus. This involves the reaction of primary aromatic amines with succinic anhydride, providing insights into molecular structures and interactions (Hubbard, Carl, Anderson, & Rankin, 1992).
Chemical Structure and IR Spectra Studies
The study of 2,5-pyrrolidinedione (succinimide) and its derivatives, including their infrared (IR) spectra and molecular structures, has been a significant area of research. This includes investigations into the effects of certain conversions on bond lengths, angles, and the localization of anionic charges (Stamboliyska, Binev, Radomirska, Tsenov, & Juchnovski, 2000).
Pyrrole Formation and Protein Crosslinking
Research has explored how substances like 2,5-hexanedione react with primary amines to form substituted pyrrole adducts. This reaction is crucial for understanding the structure/activity requirements and covalent binding in neurotoxicity studies (Anthony, Boekelheide, Anderson, & Graham, 1983).
Electrosynthesis in Ionic Liquids
The electrosynthesis of polypyrrole thin films in room temperature ionic liquids, including 1-butyl-1-methylpyrrolidinium, is another research application. This area focuses on the impact of different solvents on the electrochemical activity and morphological features of the synthesized films (Viau, Hihn, Lakard, Moutarlier, Flaud, & Lakard, 2014).
Anion Exchange Membrane Applications
Research on pyrrolidinium cation-based anion exchange membranes (AEMs) for their use in alkaline environments has been significant. These studies have focused on the synthesis, characterization, and chemical stability of various pyrrolidinium cations in alkaline media (Gu, Dong, Li, Sun, & Yan, 2014).
Propiedades
IUPAC Name |
1-butylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAIIKVJIRPASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188252 | |
| Record name | 2,5-Pyrrolidinedione, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3470-96-0 | |
| Record name | 2,5-Pyrrolidinedione, 1-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003470960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimide, N-butyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Pyrrolidinedione, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(6-Amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1619168.png)

